molecular formula C₂₁H₂₅F₆N₅O₅ B560535 Gardiquimod trifluoroacetate CAS No. 1159840-61-5

Gardiquimod trifluoroacetate

カタログ番号 B560535
CAS番号: 1159840-61-5
分子量: 541.44
InChIキー: XFQPQSJDMJVOBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier . The core structure is 1H-imidazo[4,5-c]quinoline, as found in related drugs such as imiquimod and resiquimod .


Molecular Structure Analysis

The molecular structure of Gardiquimod includes a 1H-imidazo[4,5-c]quinoline core . It is structurally very similar to resiquimod, differing only by an oxygen for nitrogen switch .


Chemical Reactions Analysis

Trifluoroacetic acid, a component of Gardiquimod trifluoroacetate, has been used in chemical derivatization of amines for 19F-NMR spectroscopy . Additionally, ultra-short-chain perfluoroalkyl acids like trifluoroacetic acid are known for their high polarity, resulting in low retention using reversed-phase liquid chromatography .


Physical And Chemical Properties Analysis

Gardiquimod trifluoroacetate is a solid, white to off-white compound . It is highly soluble in water .

科学的研究の応用

Immunomodulation in Dermatology

Gardiquimod trifluoroacetate has been studied for its effects on skin cells, particularly in the context of psoriasis. It can down-regulate calcium-induced differentiation marker expression in keratinocytes, which are the predominant cell type in the skin. This suggests a potential role in modulating skin conditions characterized by abnormal cell differentiation, such as psoriasis .

Antiviral Responses

As an agonist of Toll-like receptor 7 (TLR7), Gardiquimod trifluoroacetate can initiate antiviral responses. TLR7 is known to recognize single-stranded RNA from viruses, leading to the activation of immune responses. Gardiquimod’s ability to bind to TLR7 could make it useful in the development of antiviral therapies .

Autoimmune Disease Modulation

Abnormal expression of TLR7 has been implicated in autoimmune diseases like systemic lupus erythematosus. Gardiquimod trifluoroacetate’s targeted action on TLR7 could provide a new approach to modulating these diseases .

Signal Pathway Research

Gardiquimod trifluoroacetate has been used to study signal pathways in cells. It can activate the Raf-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. This makes it a valuable tool for understanding cellular responses to external stimuli .

Environmental Impact Studies

While not directly related to Gardiquimod, the trifluoroacetate component is a known environmental pollutant. Research into the degradation and environmental impact of trifluoroacetic acid can inform the safe use and disposal of compounds like Gardiquimod trifluoroacetate .

Psoriasis Pathogenesis Insight

Research involving Gardiquimod trifluoroacetate has provided new insights into the pathogenesis of psoriasis. It has been shown to regulate the differentiation of keratinocytes, which play a crucial role in the development of psoriasis lesions .

Immunotherapy Development

The role of Gardiquimod trifluoroacetate in activating immune responses makes it a candidate for developing immunotherapies. Its specific action on TLR7 could be harnessed to design treatments that boost the immune system in a controlled manner .

Safety and Hazards

Gardiquimod trifluoroacetate is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

将来の方向性

Gardiquimod trifluoroacetate has potential for future research due to its ability to act as a TLR7/8 agonist and its inhibitory effects on HIV-1 infection . Further studies are needed to explore its potential therapeutic applications.

特性

IUPAC Name

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQPQSJDMJVOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F6N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gardiquimod trifluoroacetate

CAS RN

1159840-61-5
Record name Gardiquimod trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GARDIQUIMOD TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gardiquimod trifluoroacetate
Reactant of Route 2
Gardiquimod trifluoroacetate
Reactant of Route 3
Gardiquimod trifluoroacetate
Reactant of Route 4
Gardiquimod trifluoroacetate
Reactant of Route 5
Gardiquimod trifluoroacetate
Reactant of Route 6
Gardiquimod trifluoroacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。